3,3-Dimethylbutan-1-amine hydrochloride

Description

Historical Context and Discovery

The development of this compound as a characterized chemical entity emerged from broader investigations into branched aliphatic amines during the mid-twentieth century. The compound was first systematically documented in chemical databases in 2009, with its initial PubChem entry created on July 20, 2009, and subsequent modifications recorded as recently as May 18, 2025. The synthetic methodology for producing this compound gained prominence through pharmaceutical research initiatives, particularly in the development of pan-RAF inhibitors where it served as a crucial synthetic intermediate.

The industrial interest in this compound developed alongside advances in amine chemistry and the recognition of branched alkyl chains' importance in pharmaceutical applications. Research conducted by pharmaceutical companies demonstrated that 3,3-dimethylbutan-1-amine derivatives could serve as effective building blocks for complex drug molecules, leading to increased academic and commercial interest in optimized synthetic routes. The compound's registration under multiple international chemical identification systems, including its assignment of Chemical Abstracts Service number 30564-98-8, reflects its established position in chemical commerce and research.

Nomenclature and Synonyms

This compound exists under numerous systematic and common names reflecting different nomenclature conventions and international standards. The International Union of Pure and Applied Chemistry name for this compound is this compound, which accurately describes its structural features. Alternative systematic designations include 1-Butanamine, 3,3-dimethyl-, hydrochloride (1:1), emphasizing the butane backbone with substitution patterns.

The compound's diverse synonyms reflect its widespread use across different chemical databases and commercial suppliers. Common alternative names include 3,3-dimethylbutan-1-amine;hydrochloride, (3,3-dimethylbutyl)amine hydrochloride, and 3,3-Dimethyl-1-butanamine Hydrochloride. Commercial databases frequently list this compound under catalog-specific identifiers such as MFCD11099509, SCHEMBL1978159, and various supplier-specific codes.

International regulatory bodies have assigned specific identification numbers to facilitate global chemical commerce and safety tracking. The European Community number 824-658-0 provides regulatory identification within European Union markets, while the DSSTox Substance ID DTXSID80655375 enables environmental and toxicological database cross-referencing. These multiple naming conventions ensure accurate identification across diverse scientific and commercial contexts.

Overview of Chemical Structure and Classification

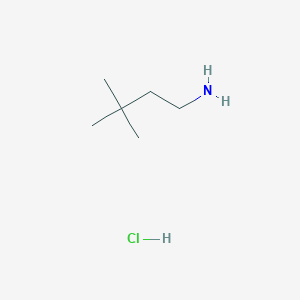

This compound possesses the molecular formula C₆H₁₆ClN with a molecular weight of 137.65 grams per mole. The compound's structure features a four-carbon chain backbone with two methyl substituents positioned at the third carbon atom, creating a quaternary carbon center. The primary amine functional group occupies the terminal position, while the hydrochloride salt formation involves protonation of the amine nitrogen and association with a chloride anion.

The structural configuration can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation appears as CC(C)(C)CCN.Cl, clearly indicating the branched alkyl chain and salt formation. The International Chemical Identifier string provides a more detailed structural description: InChI=1S/C6H15N.ClH/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H. This representation explicitly defines the connectivity pattern and hydrogen atom positions throughout the molecule.

The compound belongs to the broader classification of aliphatic amines, specifically primary amines with branched alkyl substituents. Its hydrochloride salt form enhances water solubility compared to the free base, making it particularly suitable for aqueous reaction conditions and pharmaceutical formulations. The presence of the quaternary carbon center imparts unique steric properties that influence its reactivity and binding characteristics in various chemical environments.

Significance in Organic and Industrial Chemistry

This compound serves multiple crucial functions in contemporary organic synthesis and industrial chemical processes. Its primary significance lies in its role as a versatile building block for complex organic molecule construction, particularly in pharmaceutical chemistry where structural diversity and precise substitution patterns are essential. The compound's unique branched structure provides steric bulk that can influence molecular conformation and biological activity in drug development applications.

Industrial applications encompass its use in advanced synthetic transformations including Buchwald-Hartwig carbon-nitrogen bond formation reactions, Chan-Lam coupling reactions, and various hydride reduction processes. These reactions leverage the compound's primary amine functionality while the branched alkyl chain provides distinctive steric and electronic properties. The compound's availability from multiple commercial suppliers, with pricing ranging from 79 to 117 euros for quantities between 1 and 20 milligrams, reflects its established position in research and development activities.

The compound has demonstrated particular value in the synthesis of pan-RAF inhibitors, where it serves as a key intermediate in producing compounds such as LY3009120. This application illustrates its importance in cutting-edge pharmaceutical research targeting cancer therapeutics. The synthetic route involves multiple steps where 3,3-dimethylbutan-1-amine derivatives undergo careful chemical transformations to produce highly specific biological targets.

Recent research has expanded its utility into biochemical investigations, particularly in studies examining trimethylamine lyase inhibition and inflammatory disease models. These applications demonstrate the compound's versatility beyond traditional organic synthesis, extending into biochemical research and potentially therapeutic development. The compound's structural features make it suitable for investigating enzyme-substrate interactions and metabolic pathway modulation.

Scope and Objectives of Academic Research

Current academic research involving this compound encompasses diverse scientific disciplines ranging from synthetic methodology development to biological activity investigation. Primary research objectives include optimizing synthetic routes for improved efficiency and exploring novel applications in pharmaceutical chemistry. Academic institutions have focused considerable effort on understanding the compound's reactivity patterns and developing new synthetic transformations that leverage its unique structural features.

Pharmaceutical research initiatives have examined the compound's potential as a scaffold for drug development, particularly investigating how its branched structure influences biological activity and pharmacokinetic properties. Studies have demonstrated its utility in creating molecular libraries for drug discovery programs, where systematic structural modifications can reveal structure-activity relationships. These investigations require sophisticated analytical techniques to characterize reaction products and evaluate biological responses.

Recent academic work has expanded into biochemical applications, exemplified by research investigating its metabolic derivatives in inflammatory disease models. Scientists have discovered that related compounds, including 3,3-dimethyl-1-butanol and its metabolite 3,3-dimethylbutyrate, demonstrate significant biological activity in collagen-induced arthritis models. This research direction opens new possibilities for understanding how structural modifications influence biological outcomes and therapeutic potential.

Contemporary research objectives also include developing more efficient synthetic methodologies for producing the compound and its derivatives. Academic laboratories have published detailed synthetic procedures demonstrating improved yields and reaction conditions, contributing to the broader chemical knowledge base. These methodological advances facilitate further research by providing reliable access to high-quality starting materials and intermediates for complex synthetic projects.

Properties

IUPAC Name |

3,3-dimethylbutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-6(2,3)4-5-7;/h4-5,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWISRCWPFJNOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655375 | |

| Record name | 3,3-Dimethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30564-98-8 | |

| Record name | 3,3-Dimethylbutan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655375 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Alkylation and Amidation Route

One patented method describes a multi-step synthesis involving:

- Alkylation of methyl acetoacetate with 2-n-butyl bromide in the presence of sodium ethylate to form ethanoyl sec-butylacetic acid ethyl ester.

- Hydrolysis and decarboxylation of this ester to yield 4-methyl-methyl-n-butyl ketone.

- Amidation of the ketone with methane amide and ammonium formate at 130°C to form 1,3-dimethyl formyl amylamine.

- Hydrolysis and salt formation with hydrochloric acid to obtain the hydrochloride salt.

This method is noted for its relatively straightforward operation and moderate cost, with product purity suitable for downstream applications.

Reductive Amination of 3,3-Dimethylbutanal

Another common industrial approach involves:

- Reductive amination of 3,3-dimethylbutanal with ammonia or primary amines.

- Subsequent treatment with hydrochloric acid to yield the hydrochloride salt.

This route is favored for its directness and scalability, with rigorous purification steps to ensure product consistency and high purity.

Direct Synthesis from Methyl Isobutyl Ketone

A more recent and efficient method involves:

- Mixing methyl isobutyl ketone , formamide , and ammonium formate and reacting the mixture at 120–170°C for 19–21 hours.

- Removing impurities to isolate an intermediate product.

- Reacting the intermediate with concentrated hydrochloric acid under reflux for 7–9 hours to obtain 3,3-dimethylbutan-1-amine hydrochloride.

This process features mild reaction conditions, simple operation, and high efficiency. Additional purification steps include water extraction, adsorption with granular activated carbon (GAC), and crystallization with ethyl acetate to achieve purity levels exceeding 99%.

Comparative Data and Purity Analysis

The following table summarizes key parameters and outcomes from the direct synthesis method (embodiments from patent CN104788320A):

| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |

|---|---|---|---|

| Methyl isobutyl ketone (g) | 8.3 | 6.0 | 10.0 |

| Formamide (g) | 9.0 | 9.0 | 9.0 |

| Ammonium formate (g) | 9.0 | 6.3 | 12.0 |

| Reaction temperature (°C) | 150 | 150 | 150 |

| Reaction time (hours) | 20 | 20 | 20 |

| HCl volume (ml) | 20 | 44 | 30 |

| Purity by HPLC (%) | 99.1 | 99.1 | 99.3 |

| Final yield (g) | 6.3 | 6.3 | 6.3 |

HPLC Purity Data (Embodiment 1)

| Retention Time (min) | Area | Area % | Peak Height | Height % |

|---|---|---|---|---|

| Peak 1 | 40,702 | 0.737 | 8,610 | 0.823 |

| Peak 2 (Target) | 4,898,073 | 99.071 | 1,157,586 | 99.066 |

| Peak 3 | 5,239 | 0.106 | 2,305 | 0.197 |

| Total | 4,944,014 | 100.00 | 1,168,501 | 100.00 |

The target compound elutes at 2.726 min with over 99% area percentage, indicating high purity suitable for pharmaceutical or specialty chemical applications.

Purification Techniques

- Water extraction after reaction completion to remove aqueous impurities.

- Adsorption with granular activated carbon (GAC) at 70–80°C for 30–40 minutes to remove colored and organic impurities.

- Crystallization using ethyl acetate at 0°C to 2°C for 2.5–3.5 hours to obtain high-purity crystalline product.

- Drying of the final product at 75–85°C to remove residual solvents.

These steps ensure the elimination of impurities and yield a product with purity above 99%, as confirmed by NMR, mass spectrometry, and HPLC analyses.

Summary of Advantages and Industrial Relevance

- The direct synthesis from methyl isobutyl ketone is operationally simple, uses mild conditions, and provides high yields and purity.

- The method is scalable and suitable for industrial production with consistent quality control.

- Purification steps are straightforward and effective, ensuring removal of side-products and residual solvents.

- The compound is important in healthcare and specialty chemical markets, necessitating high purity and reliable synthetic routes.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylbutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids .

Reduction: It can be reduced to form alkylamines .

Substitution: The amine group can be substituted with other functional groups, such as halogens or alkyl groups .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide .

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products:

Oxidation: Produces ketones or carboxylic acids .

Reduction: Produces alkylamines .

Substitution: Produces various substituted amines.

Scientific Research Applications

Chemistry

3,3-Dimethylbutan-1-amine hydrochloride serves as a crucial intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for creating diverse chemical compounds. For instance:

- Oxidation: Produces ketones or carboxylic acids.

- Reduction: Yields alkylamines.

- Substitution: Allows for the introduction of different functional groups.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Ketones, Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Alkylamines | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substituted Amines | Alkyl halides, Acyl chlorides |

Biology

In biological research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions. Its structural properties allow it to bind effectively to specific enzymes or receptors, providing insights into biochemical pathways and cellular functions .

Medicine

The compound is being investigated for its potential role in drug development. As a building block for pharmaceutical compounds, it may contribute to the synthesis of new therapeutic agents targeting various diseases. Its unique properties facilitate the design of molecules with specific biological activities .

Industrial Applications

In industrial chemistry, this compound is used as a catalyst in various chemical processes and as a stabilizer in polymer production. Its effectiveness in promoting reactions makes it a valuable asset in manufacturing settings .

Case Studies

Several case studies illustrate the applications of this compound:

-

Synthesis of Novel Alkylamines:

Researchers have successfully used this compound as an intermediate to synthesize novel alkylamines that exhibit enhanced biological activity against certain pathogens. -

Enzyme Interaction Studies:

A study focused on the interaction between this amine hydrochloride and specific enzymes revealed its potential as a modulator in enzymatic reactions, paving the way for further exploration in drug design.

Mechanism of Action

The mechanism of action of 3,3-Dimethylbutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can act as a ligand , binding to active sites and modulating the activity of the target molecules . This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Variations and Branching

Key Compounds :

3-Methylbutan-1-amine Hydrochloride

- Structure: Linear chain with a single methyl group at C3.

- Melting Point: 213–215°C .

- NMR Data: δH 0.76 (6H, d, J=4 Hz), 1.38 (2H, q, J=8 Hz), 1.48 (1H, m, J=8 Hz) .

4,4,4-Trifluoro-3,3-Dimethylbutan-1-amine Hydrochloride

- Structure: Incorporates a trifluoromethyl group at C4.

- Synthesis Yield: 57% via BH₃/THF reduction .

- ¹H NMR: δ 8.10 (s, 3H), 1.11 (s, 6H) .

3-Methoxy-3-Methylbutan-1-amine Hydrochloride Structure: Methoxy substituent at C3. Synthesis Yield: 66% via hydrogenolysis . ¹H NMR: δ 3.05 (s, 3H), 1.07 (s, 6H) .

1-(4-Chlorophenyl)-N,3-Dimethylbutan-1-amine Hydrochloride (N-Desmethylsibutramine Hydrochloride)

Structural Impact :

- Branching : 3,3-Dimethylbutan-1-amine exhibits greater steric hindrance than linear analogs (e.g., 3-methylbutan-1-amine), reducing reactivity in nucleophilic substitutions .

- Electron-Withdrawing Groups : The trifluoro group in 4,4,4-trifluoro-3,3-dimethylbutan-1-amine increases hydrophobicity and alters dipole interactions, affecting solubility .

Physicochemical Properties

Biological Activity

3,3-Dimethylbutan-1-amine hydrochloride, also known as DMBA (Dimethylbutylamine), is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H16ClN

- Molecular Weight : 137.65 g/mol

- CAS Number : 42944931

This compound is structurally similar to other aliphatic amines and is believed to exert its biological effects primarily through the following mechanisms:

- Receptor Interaction : It may interact with adrenergic receptors, influencing neurotransmitter release and modulating physiological responses such as energy expenditure and appetite suppression.

- Cyclic AMP Pathway : The compound may enhance cyclic AMP (cAMP) levels, leading to increased lipolysis in adipocytes and promoting fat oxidation.

Stimulant Effects

Research indicates that DMBA exhibits stimulant properties similar to those of amphetamines. Studies have shown that it can increase energy levels and enhance athletic performance, leading to its use in dietary supplements aimed at weight loss and performance enhancement .

Cardiovascular Impact

While DMBA has been associated with increased heart rate and blood pressure, these effects raise concerns regarding cardiovascular safety. In animal studies, high doses have been linked to arrhythmias and other cardiovascular complications .

Neuropharmacological Effects

Preclinical studies suggest that DMBA may affect neurotransmitter systems in the brain. Its potential to stimulate dopamine release can lead to heightened mood and alertness but also poses risks for dependency and abuse .

Case Studies

- Performance Enhancement in Athletes : A study involving athletes using supplements containing DMBA showed significant improvements in performance metrics such as endurance and strength. However, the study also reported adverse effects including increased heart rate and anxiety .

- Toxicological Assessments : Research evaluating the safety profile of DMBA revealed potential hepatotoxicity at elevated doses. Animal models demonstrated liver enzyme elevation indicative of liver stress or damage following prolonged exposure .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| 1,3-Dimethylamylamine (DMAA) | Similar aliphatic structure | Stimulant; appetite suppressant |

| 1-(2-Chlorophenyl)-3,3-dimethylbutan-1-amine | Chlorine substitution | Potentially different receptor interaction profile |

| 4-Methylhexan-2-amine (MHMA) | Longer carbon chain | Stimulant; used in sports supplements |

Safety and Regulatory Status

Due to concerns over its safety profile, particularly regarding cardiovascular effects, many regulatory bodies have scrutinized the use of DMBA in dietary supplements. In some regions, it has been banned or restricted due to its potential for misuse and health risks associated with stimulant use .

Q & A

Basic Research Questions

Q. How can the synthesis of 3,3-Dimethylbutan-1-amine hydrochloride be optimized to improve yield and purity?

- Methodological Answer : The synthesis typically involves coupling reactions using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to activate carboxylic acids for amide bond formation with 3,3-dimethylbutan-1-amine. For example, in the synthesis of carboxamide derivatives, reactions are conducted in dichloromethane (DCM) with DMAP (4-Dimethylaminopyridine) and pyridine as catalysts. Purification via silica gel column chromatography (eluting with gradients of ethyl acetate/hexane) is critical for isolating the hydrochloride salt. Yields can be enhanced by optimizing stoichiometry (e.g., 1.2–1.5 equivalents of amine) and reaction time (1–24 hours under nitrogen) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : - and -NMR in deuterated solvents (e.g., DMSO-d6) confirm structural integrity. For instance, -NMR peaks for the amine protons appear as broad singlets (~9.00 ppm), while methyl groups resonate as singlets (~1.02 ppm) .

- HPLC-MS : Reverse-phase HPLC with C18 columns and MS detection ensures purity (>95%) and molecular weight verification (e.g., observed m/z matching theoretical [M+H] ions).

- X-ray Crystallography : For crystalline derivatives, single-crystal X-ray analysis resolves stereochemistry and salt formation .

Q. How does the stability of this compound vary under different storage conditions?

- Methodological Answer : Stability studies should include:

- Temperature : Store at –20°C in airtight containers to prevent decomposition.

- Humidity : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation.

- Light Exposure : Amber glass vials minimize photolytic breakdown. Periodic HPLC analysis (e.g., every 6 months) monitors degradation products like oxidized amines or hydrolyzed byproducts .

Q. What solvent systems are optimal for solubility studies of this compound?

- Methodological Answer : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) and water. For biological assays, prepare stock solutions in PBS (pH 7.4) or saline, ensuring concentrations ≤10 mM to avoid precipitation. Sonication (15–30 minutes) or gentle heating (37°C) aids dissolution. Solubility limits can be quantified via UV-Vis spectrophotometry at λ = 220–280 nm .

Advanced Research Questions

Q. What reaction mechanisms underlie the amide bond formation involving this compound?

- Methodological Answer : The coupling mechanism involves EDC activating carboxylic acids to form an O-acylisourea intermediate, which reacts with the amine to yield the amide. Competing side reactions (e.g., hydrolysis of the intermediate) are minimized by using HOBt as an additive to stabilize the active ester. Kinetic studies (monitored by -NMR or FTIR) reveal optimal pH ranges (6–8) and temperatures (0–25°C) for minimizing racemization in chiral derivatives .

Q. How can researchers identify and quantify byproducts in synthetic routes using this compound?

- Methodological Answer :

- LC-MS/MS : High-resolution mass spectrometry detects trace impurities (e.g., unreacted starting materials, dimerization products).

- GC-FID : Volatile byproducts (e.g., residual DCM) are quantified with internal standards (e.g., dodecane).

- TLC Staining : Ninhydrin or iodine vapor visualizes amine-containing contaminants on silica plates .

Q. What computational methods predict the interaction of 3,3-Dimethylbutan-1-amine derivatives with biological targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model binding to enzymes (e.g., cytochrome P450) or receptors. The rigid 3,3-dimethylbutyl group may enhance hydrophobic interactions in binding pockets.

- MD Simulations : GROMACS or AMBER evaluates conformational stability in aqueous/lipid bilayers over 100-ns trajectories.

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from enzymatic assays .

Q. How can conflicting NMR data for this compound derivatives be resolved?

- Methodological Answer :

- Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotameric equilibria) by acquiring spectra at –40°C to 80°C.

- COSY/NOESY : Assigns overlapping proton signals through spin-spin coupling and nuclear Overhauser effects.

- Isotopic Labeling : - or -labeled amines clarify ambiguous assignments in crowded spectral regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.